molecular formula C8H21NO6P2 B1665598 1,1-Diphosphonooctylamine CAS No. 15049-89-5

1,1-Diphosphonooctylamine

Cat. No.: B1665598
CAS No.: 15049-89-5
M. Wt: 289.2 g/mol
InChI Key: BQIYVTCUMQVDEJ-UHFFFAOYSA-N
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Description

1,1-Diphosphonooctylamine: is a chemical compound with the molecular formula C8H21NO6P2 It is known for its unique structure, which includes two phosphonate groups attached to an octylamine backbone

Scientific Research Applications

1,1-Diphosphonooctylamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Future Directions

Future research on 1,1-Diphosphonooctylamine could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphosphonooctylamine can be synthesized through a series of chemical reactions involving the introduction of phosphonate groups to an octylamine backbone. One common method involves the reaction of octylamine with phosphorous acid and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process begins with the preparation of octylamine, followed by its reaction with phosphorous acid and formaldehyde. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphosphonooctylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The amine group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted amines and phosphonates.

Mechanism of Action

The mechanism of action of 1,1-Diphosphonooctylamine involves its ability to chelate metal ions and interact with biological molecules. The phosphonate groups can form strong complexes with metal ions, making it useful in applications requiring metal ion sequestration. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphosphonopropylamine
  • 1,1-Diphosphonobutylamine
  • 1,1-Diphosphonopentylamine

Comparison

1,1-Diphosphonooctylamine is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(1-amino-1-phosphonooctyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h2-7,9H2,1H3,(H2,10,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIYVTCUMQVDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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